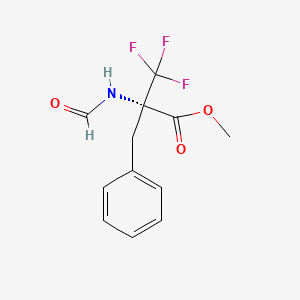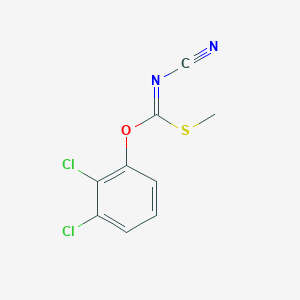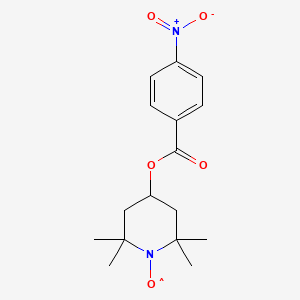
C11-PEG13-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C11-PEG13-alcohol is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It consists of an aliphatic carbon chain and a PEG chain, which enhances its solubility and reactivity. The hydroxyl group in this compound allows for further derivatization or substitution with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C11-PEG13-alcohol typically involves the reaction of a PEG chain with an aliphatic carbon chain. The hydroxyl groups in the PEG chain can be activated and then reacted with the aliphatic carbon chain under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is carried out at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often achieving a purity of ≥95%. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
C11-PEG13-alcohol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized PEG derivatives .
Scientific Research Applications
C11-PEG13-alcohol has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of various compounds, enhancing their solubility and reactivity.
Biology: The compound is used in the modification of biomolecules, improving their stability and solubility in aqueous media.
Medicine: this compound is used in drug delivery systems to improve the pharmacokinetic properties of drugs, making them more water-soluble and stable.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and lubricants
Mechanism of Action
The mechanism of action of C11-PEG13-alcohol involves its ability to enhance the solubility and stability of compounds. The PEG chain increases the hydrophilicity of the compound, allowing it to be easily conjugated to drug molecules or biomolecules. This enhances their water solubility, stability, and effectiveness. The hydroxyl group allows for further derivatization, making the compound highly customizable for various applications .
Comparison with Similar Compounds
C11-PEG13-alcohol can be compared with other similar compounds, such as C11-PEG4-alcohol, C11-PEG6-alcohol, and C11-PEG9-alcohol. These compounds also belong to the family of PEG derivatives and have similar properties. this compound has a longer PEG chain, which enhances its solubility and reactivity compared to its shorter-chain counterparts .
List of Similar Compounds
- C11-PEG4-alcohol
- C11-PEG6-alcohol
- C11-PEG9-alcohol
This compound stands out due to its longer PEG chain, making it more effective in applications requiring high solubility and stability.
Properties
Molecular Formula |
C35H72O13 |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H72O13/c1-2-3-4-5-6-7-8-9-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-47-34-35-48-33-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36/h36H,2-35H2,1H3 |
InChI Key |
BWQLDBZHBVQNIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


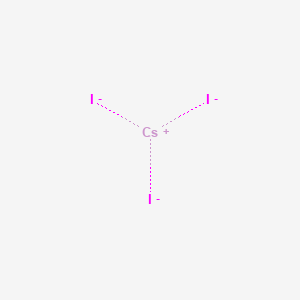
![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
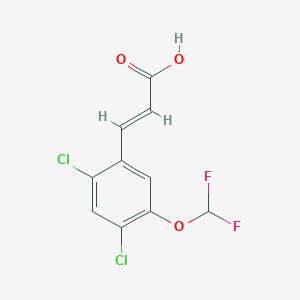
![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)
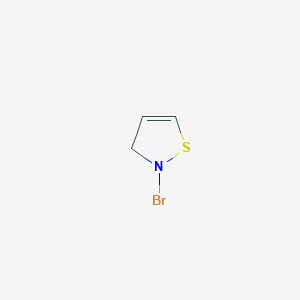
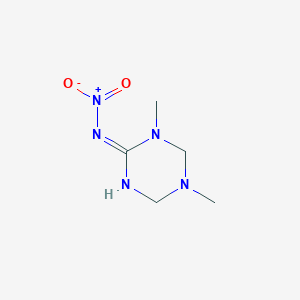
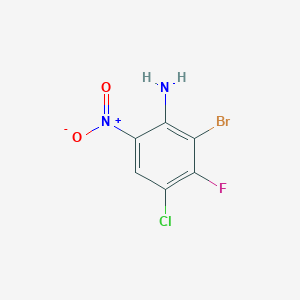
![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)
